molecular formula C9H15NO2 B8608210 4-(3,6-dihydro-2H-pyran-4-yl)morpholine

4-(3,6-dihydro-2H-pyran-4-yl)morpholine

Cat. No. B8608210
M. Wt: 169.22 g/mol
InChI Key: CJXSBTXDCWOIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901114B2

Procedure details

1.3 g of 4-(3,6-dihydro-2H-pyran-4-yl)morpholine were dissolved under argon in 12 ml of THF, the mixture was cooled to −40° C., and then 1.3 g of sulfamoyl chloride were added, followed by 6 ml of diisopropylamine. The cooling was removed and, after the mixture had come to room temperature, it was stirred for another 2 hours. An oil separated out. The THF was decanted off, and the residue was taken up in methanol and filtered through silica gel. The filtrate was concentrated under reduced pressure and the residue, bound to 12 g of Celite, was purified by means of a silica gel column (50 g): solvent A: dichloromethane, B: methanol, gradient: 0 min 2% B, 3 min 2% B, 5 min 5% B, 35 min 10% B, 45 min 10% B; flow rate 20 ml/min; detection: 220 nm, fraction size: 20 ml. After removal of the solvent under reduced pressure, the product was thus obtained with impurities. The residue (1.09 g) was used further without further workup.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
residue
Quantity
1.09 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH:5]=[C:4](N2CCOCC2)[CH2:3][CH2:2]1.[S:13](Cl)(=[O:16])(=[O:15])[NH2:14].C(NC(C)C)(C)C.C1C[O:28]CC1>>[O:28]=[C:4]1[CH2:5][CH2:6][O:1][CH2:2][CH:3]1[S:13]([NH2:14])(=[O:16])=[O:15]

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
O1CCC(=CC1)N1CCOCC1
Name
Quantity
12 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
S(N)(=O)(=O)Cl
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Four
Name
residue
Quantity
1.09 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
it was stirred for another 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling was removed
CUSTOM
Type
CUSTOM
Details
had come to room temperature
CUSTOM
Type
CUSTOM
Details
An oil separated out
CUSTOM
Type
CUSTOM
Details
The THF was decanted off
FILTRATION
Type
FILTRATION
Details
filtered through silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
was purified by means of a silica gel column (50 g)
CUSTOM
Type
CUSTOM
Details
0 min 2% B, 3 min 2% B, 5 min 5% B, 35 min 10% B, 45 min 10% B
Duration
45 min
CUSTOM
Type
CUSTOM
Details
After removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product was thus obtained with impurities

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
O=C1C(COCC1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.